![molecular formula C47H62FN15O8S B10772906 (2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)

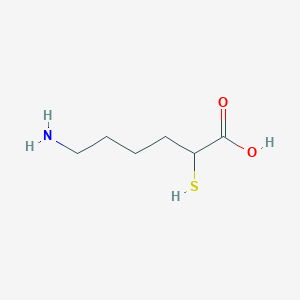

(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compound 5d, identified by the PubMed ID 25815150, is a peptide derivative that acts as an agonist for the neuromedin U receptor 1 (NMUR1) . This compound has been studied for its potential biological activities and interactions with NMUR1, which is a G protein-coupled receptor involved in various physiological processes.

Vorbereitungsmethoden

Die Synthese von Verbindung 5d umfasst mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung spezifischer funktioneller Gruppen. Der Syntheseweg beginnt typischerweise mit der Schutzgruppenbildung von Aminosäuren, gefolgt von Kupplungsreaktionen zur Bildung des Peptidgerüsts. Die letzten Schritte umfassen die Entschützung und Reinigung, um die gewünschte Verbindung zu erhalten . Industrielle Produktionsmethoden würden wahrscheinlich ähnliche Schritte beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Verbindung 5d durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen innerhalb des Peptids modifizieren, was möglicherweise seine Aktivität verändert.

Reduktion: Reduktionsreaktionen können zur Modifikation spezifischer funktioneller Gruppen, wie z. B. Disulfidbrücken, innerhalb des Peptids verwendet werden.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Peptid einführen, was möglicherweise seine Aktivität oder Stabilität verbessert.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Verbindung 5d wurde umfassend für ihre Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation der NMUR1-Aktivität, die an verschiedenen physiologischen Prozessen wie der Stressantwort und der Energiehomöostase beteiligt ist.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit einer NMUR1-Dysregulation, wie z. B. Stoffwechselstörungen und Entzündungen.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer Peptid-basierter Medikamente und therapeutischer Wirkstoffe.

5. Wirkmechanismus

Verbindung 5d übt seine Wirkungen aus, indem sie an den Neuromedin-U-Rezeptor 1 (NMUR1) bindet und diesen aktiviert. Diese Aktivierung löst eine Kaskade von intrazellulären Signalwegen aus, darunter die Aktivierung von G-Proteinen und die anschließenden nachgeschalteten Effektoren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Modulation des zyklischen Adenosinmonophosphat (cAMP)-Spiegels und die Aktivierung der Proteinkinase A (PKA) und der extrazellulären signalregulierte Kinasen (ERK1/2) .

Wirkmechanismus

Compound 5d exerts its effects by binding to and activating the neuromedin U receptor 1 (NMUR1). This activation triggers a cascade of intracellular signaling pathways, including the activation of G proteins and subsequent downstream effectors. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) and extracellular signal-regulated kinases (ERK1/2) .

Vergleich Mit ähnlichen Verbindungen

Verbindung 5d kann mit anderen NMUR1-Agonisten wie Neuromedin U-25 und Neuromedin S-33 verglichen werden. Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz und Spezifität. Verbindung 5d ist aufgrund ihrer spezifischen Peptidsequenz und Modifikationen einzigartig, die unterschiedliche biologische Aktivitäten und Stabilitätsprofile verleihen .

Ähnliche Verbindungen

- Neuromedin U-25

- Neuromedin S-33

- Neuromedin U-23

Diese Verbindungen unterstreichen die Vielfalt der NMUR1-Agonisten und das Potenzial für die Entwicklung neuer therapeutischer Wirkstoffe, die auf diesen Rezeptor abzielen .

Eigenschaften

Molekularformel |

C47H62FN15O8S |

|---|---|

Molekulargewicht |

1016.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-fluorophenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-thiophen-2-ylacetyl)amino]propanoyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |

InChI |

InChI=1S/C47H62FN15O8S/c48-28-15-13-26(14-16-28)21-35(62-43(69)36(58-39(65)23-29-7-6-20-72-29)22-27-25-57-31-9-2-1-8-30(27)31)42(68)60-33(11-4-18-56-47(53)54)45(71)63-19-5-12-37(63)44(70)59-32(10-3-17-55-46(51)52)41(67)61-34(40(50)66)24-38(49)64/h1-2,6-9,13-16,20,25,32-37,57H,3-5,10-12,17-19,21-24H2,(H2,49,64)(H2,50,66)(H,58,65)(H,59,70)(H,60,68)(H,61,67)(H,62,69)(H4,51,52,55)(H4,53,54,56)/t32-,33-,34-,35-,36-,37-/m0/s1 |

InChI-Schlüssel |

TZCCKCLHNUSAMQ-DUGSHLAESA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide](/img/structure/B10772831.png)

![(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B10772838.png)

![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-4a,6a,10a,11a-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B10772869.png)

![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)

![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)

![N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10772899.png)

![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)

![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)